2-(1-Methyl-piperidin-3-ylmethoxy)-ethanol

描述

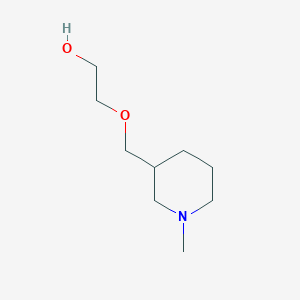

2-(1-Methyl-piperidin-3-ylmethoxy)-ethanol is an organic compound with the molecular formula C9H19NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both an ether and an alcohol functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethanol typically involves the reaction of 1-methylpiperidine with ethylene oxide. The reaction proceeds under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol group, facilitating the nucleophilic attack on the ethylene oxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions

2-(1-Methyl-piperidin-3-ylmethoxy)-ethanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

Oxidation: Formation of 2-(1-Methyl-piperidin-3-ylmethoxy)-acetaldehyde or 2-(1-Methyl-piperidin-3-ylmethoxy)-acetone.

Reduction: Formation of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethane.

Substitution: Formation of various substituted ethers depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

2-(1-Methyl-piperidin-3-ylmethoxy)-ethanol is being explored for its potential therapeutic applications:

- Drug Development: The compound may serve as a lead structure for developing new pharmaceuticals, particularly in targeting neurological disorders due to its piperidine moiety, which is known for its ability to cross the blood-brain barrier .

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further investigation in the development of antibiotics .

Organic Synthesis

The compound acts as an important intermediate in organic synthesis:

- Building Block for Complex Molecules: Its unique structure allows it to be used as a precursor in the synthesis of more complex organic compounds. This includes modifications that can lead to novel materials with enhanced properties or functionalities .

- Reactivity in Chemical Reactions: The methoxy group can participate in various chemical reactions such as nucleophilic substitutions and other transformations, facilitating the formation of diverse derivatives.

Material Science

In material science, this compound can be utilized in creating advanced materials:

- Polymer Synthesis: The compound's reactivity allows it to be incorporated into polymer matrices, potentially leading to materials with improved mechanical and thermal properties .

- Coatings and Adhesives: Its chemical characteristics make it suitable for developing coatings and adhesives with specific performance criteria, such as enhanced adhesion or resistance to environmental factors .

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on neurotransmitter systems. Results indicated that modifications of this compound could lead to significant alterations in receptor binding affinities, suggesting potential applications in treating neurological conditions like depression or anxiety disorders.

Case Study 2: Synthesis of Antimicrobial Agents

Research focused on synthesizing derivatives of this compound that demonstrated notable antibacterial activity against strains resistant to conventional antibiotics. This highlights the compound's potential as a scaffold for new antimicrobial agents.

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development, antimicrobial agents | Targeting neurological disorders, fighting infections |

| Organic Synthesis | Intermediate for complex molecules | Versatile building block for diverse chemical reactions |

| Material Science | Polymer production, coatings | Enhanced material properties and performance |

作用机制

The mechanism of action of 2-(1-Methyl-piperidin-3-ylmethoxy)-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The presence of both ether and alcohol functional groups allows for diverse interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological effects.

相似化合物的比较

Similar Compounds

- 2-(1-Methyl-piperidin-3-yloxy)-ethylamine

- 2-(1-Methyl-piperidin-3-ylmethoxy)-acetaldehyde

- 2-(1-Methyl-piperidin-3-ylmethoxy)-acetone

Uniqueness

2-(1-Methyl-piperidin-3-ylmethoxy)-ethanol is unique due to its combination of ether and alcohol functional groups, which confer distinct chemical reactivity and biological activity

生物活性

Overview

2-(1-Methyl-piperidin-3-ylmethoxy)-ethanol is a compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C12H17NO2

- CAS Number : 112391-02-3

- Molecular Structure : The compound features a piperidine ring, which contributes to its biological activity.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets, including:

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.

- Receptors : It can bind to neurotransmitter receptors, potentially affecting neurological functions.

These interactions allow for modulation of biological processes, which is critical in therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can exhibit significant antimicrobial activity against various pathogens.

- Neuroprotective Effects : The compound has been investigated for its potential in treating neurological disorders by modulating neurotransmitter systems.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

- Antimicrobial Activity Evaluation

- Neuropharmacological Studies

Data Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 0.24 - 0.97 μg/mL | |

| Neuroprotective | Reduced neuronal death | |

| Anticancer | Induced apoptosis in cancer cells |

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of 1-methylpiperidine with ethylene oxide under basic conditions. This method is scalable for industrial production, employing continuous flow reactors to enhance yield and consistency.

属性

IUPAC Name |

2-[(1-methylpiperidin-3-yl)methoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-10-4-2-3-9(7-10)8-12-6-5-11/h9,11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWHAILPCFDMRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550881 | |

| Record name | 2-[(1-Methylpiperidin-3-yl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112391-02-3 | |

| Record name | 2-[(1-Methylpiperidin-3-yl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。